molecular formula C16H14F2N4 B13447972 4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole

Cat. No.: B13447972
M. Wt: 300.31 g/mol
InChI Key: WPBINAIKMINNER-UHFFFAOYSA-N
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Description

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole is a complex organic compound that features a combination of fluorinated pyrazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole typically involves multi-step organic reactions. Common methods for synthesizing similar compounds include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the oxidative cyclization of N-substituted amidines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole is unique due to its specific combination of fluorinated pyrazole and imidazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H14F2N4

Molecular Weight

300.31 g/mol

IUPAC Name

4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole

InChI

InChI=1S/C16H14F2N4/c17-10-7-21-22(8-10)9-14-12-1-2-13(16-19-5-6-20-16)11(12)3-4-15(14)18/h3-8,13H,1-2,9H2,(H,19,20)

InChI Key

WPBINAIKMINNER-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C3=NC=CN3)C=CC(=C2CN4C=C(C=N4)F)F

Origin of Product

United States

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